5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a bromine atom at position 5 and a trifluoromethyl group at position 6, along with two keto groups at positions 2 and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione typically involves the bromination of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents like toluene or dimethylformamide (DMF).
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 5-amino-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione or 5-thio-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione.
Oxidation Products: Oxidized derivatives such as 5-bromo-6-(trifluoromethyl)pyrimidine-2,4-dione.
Reduction Products: Reduced derivatives like 5-bromo-6-(trifluoromethyl)pyrimidine-2,4-diol.
Scientific Research Applications
Chemistry: 5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Pyrimidine derivatives are known for their antiviral, anticancer, and antimicrobial activities. The presence of bromine and trifluoromethyl groups can modulate the biological activity and pharmacokinetic properties of the resulting compounds .
Industry: In the industrial sector, this compound is utilized in the development of agrochemicals and specialty chemicals. Its derivatives can serve as intermediates in the synthesis of herbicides, fungicides, and other agrochemical products .
Mechanism of Action
The mechanism of action of 5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is primarily related to its ability to interact with biological targets through its bromine and trifluoromethyl groups. These groups can enhance the compound’s binding affinity to specific enzymes or receptors, leading to inhibition or modulation of their activity. For example, in antiviral research, pyrimidine derivatives can inhibit viral DNA polymerase, thereby preventing viral replication .
Comparison with Similar Compounds
5-Bromo-2,4-dioxo-6-(trifluoromethyl)pyrimidine: Similar structure but lacks the 1H,3H tautomeric form.
6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione: Lacks the bromine atom at position 5.
5-Chloro-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione: Similar structure with chlorine instead of bromine.
Uniqueness: The presence of both bromine and trifluoromethyl groups in 5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione makes it unique compared to other pyrimidine derivatives. These groups can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
5-bromo-6-(trifluoromethyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2O2/c6-1-2(5(7,8)9)10-4(13)11-3(1)12/h(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDBWBYMRZBYCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70615362 | |
Record name | 5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70615362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26676-21-1 | |
Record name | 5-Bromo-6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70615362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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